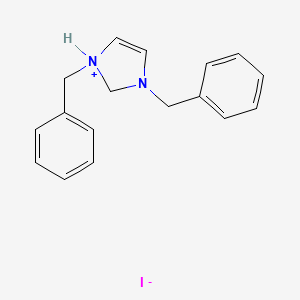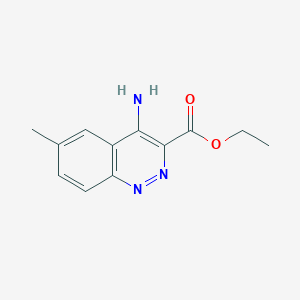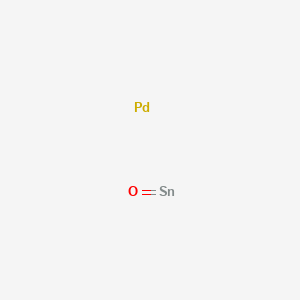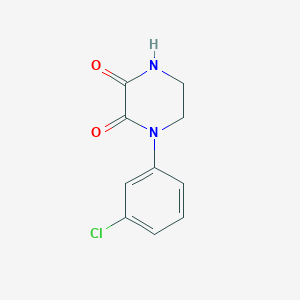
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound with the molecular formula C17H19IN2. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolium ring, making it a unique and interesting molecule for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of imidazole with benzyl halides in the presence of a base. One common method is the alkylation of imidazole with benzyl iodide under basic conditions, such as using sodium hydride or potassium carbonate as the base. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium salts, while oxidation and reduction reactions can yield different oxidation states of the imidazolium ring.
科学研究应用
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials, such as ionic liquids and polymers, which have applications in various industrial processes.
作用机制
The mechanism of action of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The imidazolium ring can interact with various enzymes and receptors, leading to changes in their activity. The benzyl groups can also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: This compound has a similar imidazolium core but with different substituents, leading to variations in its chemical and biological properties.
1,3-Dibenzyl-2-imidazolidinethione: This compound has a similar structure but with a sulfur atom in place of the nitrogen, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide counterion, which can influence its solubility, stability, and reactivity in various contexts.
属性
CAS 编号 |
499130-87-9 |
|---|---|
分子式 |
C17H19IN2 |
分子量 |
378.25 g/mol |
IUPAC 名称 |
1,3-dibenzyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C17H18N2.HI/c1-3-7-16(8-4-1)13-18-11-12-19(15-18)14-17-9-5-2-6-10-17;/h1-12H,13-15H2;1H |
InChI 键 |
FXNRLCIXDPADLF-UHFFFAOYSA-N |
规范 SMILES |
C1[NH+](C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)




![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)

